

An In-depth Technical Guide on the Thermochemical Data of 2-Ethoxypentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethoxypentane

Cat. No.: B162242

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for **2-ethoxypentane** ($C_7H_{16}O$). Due to a lack of publicly available experimental data, this document primarily presents computationally derived values and outlines the standard experimental and computational methodologies for determining the thermochemical properties of ethers.

Introduction to 2-Ethoxypentane

2-Ethoxypentane, also known as sec-amyl ethyl ether, is a branched ether with the molecular formula $C_7H_{16}O$.^[1] It is a colorless liquid with physical properties such as a boiling point of approximately 109°C and a density of 0.77 g/cm³.^[1] Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.^[2] They are widely used as solvents in organic synthesis and various industrial processes.^[3] The thermochemical properties of such compounds are crucial for understanding their reactivity, stability, and behavior in chemical reactions, which is of significant interest in fields ranging from materials science to drug development.

Thermochemical Data for 2-Ethoxypentane

Precise experimental thermochemical data for **2-ethoxypentane** is not readily available in public databases. The National Institute of Standards and Technology (NIST) houses extensive thermochemical data, but access to much of it requires a subscription.^{[4][5]} However, computational methods provide useful estimates for these properties. The following tables

summarize the available calculated thermochemical data and key physical properties for **2-ethoxypentane**.

Table 1: Calculated Molar Thermochemical Properties of **2-Ethoxypentane**

Property	Symbol	Value	Unit	Method
Enthalpy of Formation (gas, 298.15 K)	$\Delta_f H^\circ_{\text{gas}}$	-325.31	kJ/mol	Joback Method[6]
Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-99.38	kJ/mol	Joback Method[6]

Note: The Joback method is a group contribution method used for the estimation of thermochemical properties of organic compounds. The accuracy of this method can vary, and the values should be considered as estimates.

Table 2: Physical Properties of **2-Ethoxypentane**

Property	Symbol	Value	Unit	Source
Molecular Weight	M	116.20	g/mol	[1][6]
Boiling Point	T _{boil}	377 - 378	K	[5]
Density	ρ	0.77	g/cm ³	[1]
Flash Point	-	9	°C	[1]

Experimental Protocols for Determining Thermochemical Data

The determination of thermochemical properties for organic compounds like **2-ethoxypentane** relies on well-established experimental techniques. The primary methods include calorimetry for measuring heat changes associated with reactions and phase transitions.

Combustion calorimetry is the standard method for determining the enthalpy of formation of combustible organic compounds.

- Principle: A precisely weighed sample of the substance is completely burned in a high-pressure oxygen atmosphere within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.
- Apparatus: The core instrument is a bomb calorimeter.
- Procedure:
 - A pellet of the sample (e.g., **2-ethoxypentane**) of known mass is placed in a sample holder within the bomb.
 - The bomb is sealed and pressurized with pure oxygen.
 - The bomb is submerged in a known quantity of water in an insulated container (calorimeter).
 - The sample is ignited electrically.
 - The temperature of the water is monitored until it reaches a maximum.
 - The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.
 - The standard enthalpy of formation is then derived using Hess's Law.

DSC is used to measure changes in heat capacity and the enthalpies of phase transitions (e.g., fusion and vaporization).

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
- Apparatus: A differential scanning calorimeter.
- Procedure:

- A small, weighed amount of the sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.
- The sample and reference pans are heated at a constant rate.
- The instrument records the difference in heat flow to the sample and the reference.
- A peak in the heat flow signal indicates a thermal event (e.g., melting), and the area under the peak is proportional to the enthalpy change of that event.

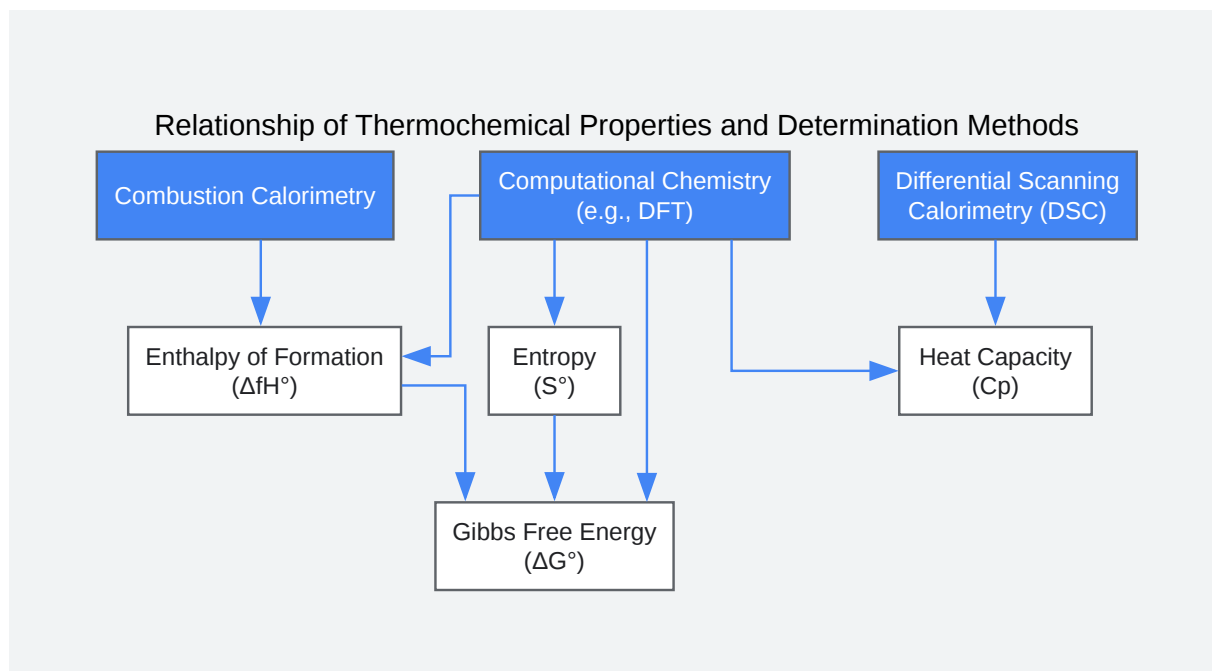
Computational Protocols for Thermochemical Data

Computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed.

- Principle: These methods solve the Schrödinger equation for a molecule to determine its electronic structure and energy. From the calculated energy, various thermochemical properties can be derived using statistical mechanics.
- Software: Gaussian is a widely used software package for such calculations.^[7]
- Procedure (using DFT with Gaussian):
 - Geometry Optimization: The 3D structure of the **2-ethoxypentane** molecule is optimized to find its lowest energy conformation. A common DFT functional for this is B3LYP with a suitable basis set (e.g., 6-31G*).
 - Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.
 - Thermochemical Property Calculation: The software uses statistical mechanics principles to calculate properties like heat capacity (Cv), enthalpy (H), and entropy (S) at a specified temperature and pressure. The enthalpy of formation can be calculated using isodesmic reactions, which are hypothetical reactions where the types of chemical bonds are conserved, to improve accuracy by canceling out systematic errors in the calculations.

Visualizations

The following diagram illustrates the relationship between key thermochemical properties and the methods used to determine them.

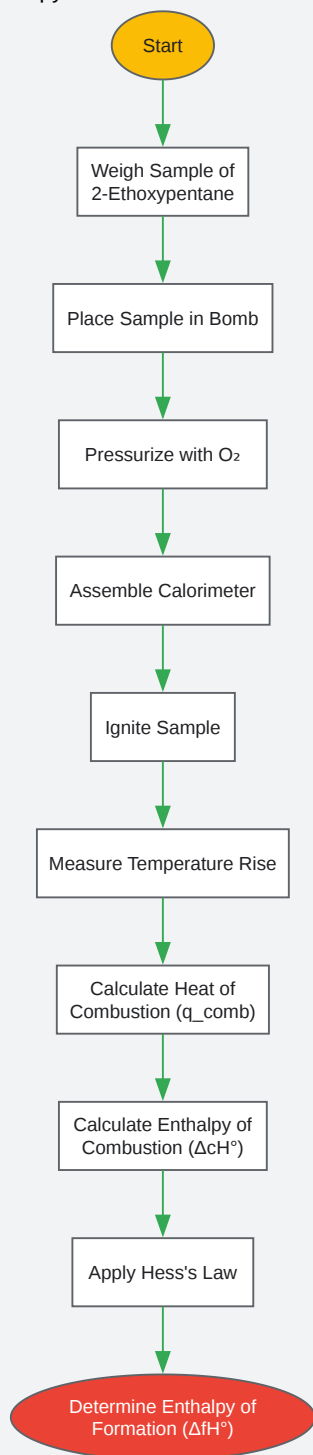


[Click to download full resolution via product page](#)

Caption: Interrelation of key thermochemical properties and their determination methods.

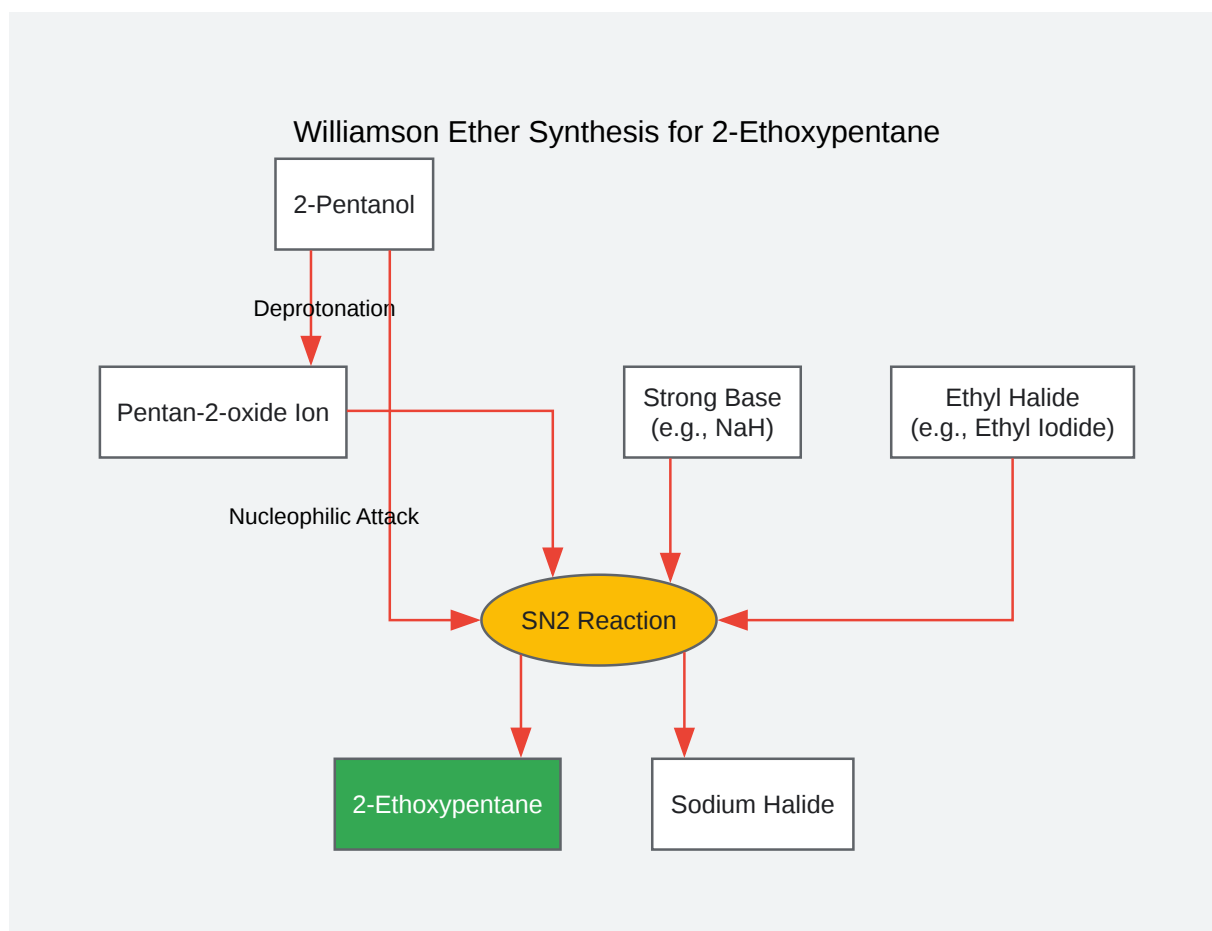
The diagram below outlines the major steps in determining the enthalpy of formation using combustion calorimetry.

Workflow for Enthalpy of Formation via Combustion Calorimetry

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for combustion calorimetry.

While not a biological signaling pathway, the Williamson ether synthesis is a fundamental reaction for forming ethers and illustrates a logical chemical pathway. **2-Ethoxypentane** can be synthesized via this method.



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **2-ethoxypentane** via Williamson synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethoxypentane | 1817-89-6 | Benchchem [benchchem.com]
- 2. 2-Ethoxypentane [webbook.nist.gov]
- 3. Pentane, 2-ethoxy- | C7H16O | CID 102692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethoxypentane [webbook.nist.gov]
- 5. 2-Ethoxypentane [webbook.nist.gov]
- 6. 2-Ethoxypentane (CAS 1817-89-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. studylib.net [studylib.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Data of 2-Ethoxypentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162242#thermochemical-data-for-2-ethoxypentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com